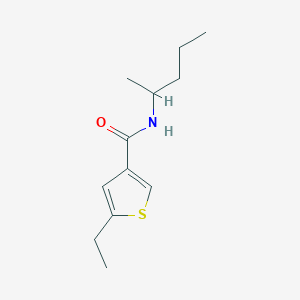

5-ethyl-N-(pentan-2-yl)thiophene-3-carboxamide

Beschreibung

5-ethyl-N-(pentan-2-yl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring an ethyl group at the 5-position of the thiophene ring and a branched pentan-2-yl substituent on the carboxamide nitrogen. The compound’s structure suggests moderate lipophilicity due to the alkyl substituents, which may influence bioavailability and metabolic stability.

Eigenschaften

IUPAC Name |

5-ethyl-N-pentan-2-ylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOS/c1-4-6-9(3)13-12(14)10-7-11(5-2)15-8-10/h7-9H,4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPBEEMDPFZNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CSC(=C1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(pentan-2-yl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources such as phosphorus pentasulfide (P2S5) under reflux conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Attachment of the Methylbutyl Group: The methylbutyl group can be attached via a nucleophilic substitution reaction using 1-bromo-3-methylbutane and a suitable nucleophile.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or primary amines under dehydrating conditions using reagents like thionyl chloride (SOCl2) or carbodiimides.

Industrial Production Methods

Industrial production of 5-ethyl-N-(pentan-2-yl)thiophene-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiophene ring. Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination with thionyl chloride (SOCl2) are typical examples.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

Substitution: N-bromosuccinimide (NBS), thionyl chloride (SOCl2)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated thiophene derivatives

Wissenschaftliche Forschungsanwendungen

5-ethyl-N-(pentan-2-yl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They can interact with various biological targets, making them valuable in drug discovery.

Medicine: The compound’s potential therapeutic properties are investigated for the treatment of diseases such as cancer, inflammation, and neurological disorders. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry: In the industrial sector, thiophene derivatives are used in the production of conductive polymers, organic semiconductors, and other advanced materials. Their electronic properties make them suitable for applications in electronics and optoelectronics.

Wirkmechanismus

The mechanism of action of 5-ethyl-N-(pentan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related carboxamide derivatives from recent literature.

Heterocyclic Core and Substituent Effects

Compound 5an : 5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide

- Core : Partially saturated dihydrothiophene.

- Substituents: Amino, cyano, phenyl, and p-tolylcarbamoyl groups.

- The electron-withdrawing cyano group and aromatic phenyl/p-tolyl substituents may enhance binding affinity to polar targets but reduce metabolic stability due to increased oxidation susceptibility.

Furopyridine Derivatives

- Compound () : 5-(3-(bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide

- Compound (): 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide

- Core : Furo[2,3-b]pyridine, a fused heterocycle with oxygen and nitrogen.

- Substituents : Fluorophenyl, bicyclopentane, tert-butyl, and difluoropropyl groups.

- Key Differences : The furopyridine core introduces additional hydrogen-bonding capabilities compared to thiophene. Fluorinated substituents (e.g., 4-fluorophenyl) enhance metabolic stability and bioavailability, while bulky groups like bicyclopentane or tert-butyl may improve target selectivity.

Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)

Biologische Aktivität

5-Ethyl-N-(pentan-2-yl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of 5-ethyl-N-(pentan-2-yl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate carboxylic acids and amines. The methodologies employed often utilize various coupling reactions, including Suzuki cross-coupling and amide bond formation techniques. The general synthetic route can be summarized as follows:

- Preparation of Thiophene Derivative : A suitable thiophene precursor is reacted with a carboxylic acid under acidic or basic conditions.

- Formation of Amide : The thiophene derivative is then treated with an amine (in this case, pentan-2-amine) to form the carboxamide.

Biological Activity

The biological activity of 5-ethyl-N-(pentan-2-yl)thiophene-3-carboxamide has been explored in various studies, particularly focusing on its anticancer properties and interaction with specific biological targets.

Antiproliferative Activity

Several studies have demonstrated that thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 5-ethyl-N-(pentan-2-yl)thiophene-3-carboxamide have shown IC50 values ranging from low micromolar to nanomolar concentrations in inhibiting cell growth in vitro.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | < 9 | EGFR inhibition |

| Compound B | MCF7 | 3.20 ± 0.12 | PI3K/Akt pathway |

| 5-Ethyl-N-(pentan-2-yl)thiophene-3-carboxamide | A549 | TBD | TBD |

The mechanisms through which 5-ethyl-N-(pentan-2-yl)thiophene-3-carboxamide exerts its biological effects include:

- EGFR Inhibition : Similar compounds have been noted for their ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

- Apoptosis Induction : There is evidence suggesting that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Recent research has highlighted the potential of thiophene derivatives in cancer therapy. For example, a study focused on a series of trisubstituted thiophene derivatives reported significant antiproliferative activity against multiple cancer cell lines, with some compounds showing IC50 values as low as 3 μM in HCT116 cells . Another study demonstrated that modifications to the thiophene structure could enhance activity against resistant cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.